molecular formula C9H10N4O B2855194 1-methyl-1H-indazole-3-carbohydrazide CAS No. 90558-67-1

1-methyl-1H-indazole-3-carbohydrazide

Cat. No.: B2855194
CAS No.: 90558-67-1
M. Wt: 190.206
InChI Key: OTESFSDCTOGGRY-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-3-carbohydrazide is a nitrogen-containing heterocyclic compound. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a bicyclic structure comprising a pyrazole ring fused to a benzene ring, with a carbohydrazide group attached at the 3-position and a methyl group at the 1-position.

Biochemical Analysis

Biochemical Properties

Indazole-based compounds have been found to exhibit inherent antimicrobial activity

Cellular Effects

The cellular effects of 1-Methyl-1H-indazole-3-carbohydrazide are not well-documented. Indazole analogues have been found to be active against S. epidermidis and exhibited excellent antitubercular activity against M. tuberculosis H 37 RV .

Molecular Mechanism

Docking studies of similar indazole analogues have revealed potential ligand interactions with various amino acids .

Metabolic Pathways

Indazole derivatives are known to be involved in a variety of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-3-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. This reaction typically occurs in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1H-indazole-3-carbohydrazide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-Methyl-1H-indazole-3-carbohydrazide can be compared with other similar compounds, such as:

Uniqueness: The presence of both the methyl group at the 1-position and the carbohydrazide group at the 3-position makes this compound unique. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-methylindazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)8(12-13)9(14)11-10/h2-5H,10H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTESFSDCTOGGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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